N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a sulfonamide group
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide, like other benzothiazole derivatives, affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
It is mentioned that admet calculations showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that these compounds may have good absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . The nature of these interactions often involves the formation of bonds between the compound and the active sites of the enzymes or proteins, leading to changes in their function .
Cellular Effects
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide on cells and cellular processes are diverse. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzothiazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide vary with different dosages in animal models. While specific studies on this compound are limited, benzothiazole derivatives have been studied for their effects in animal models . These studies often observe threshold effects and potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the synthesis of the benzothiazole core, which can be achieved through the condensation of o-aminothiophenol with various aldehydes . The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a benzothiazole moiety, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)23-17/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSSCJHMSDALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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